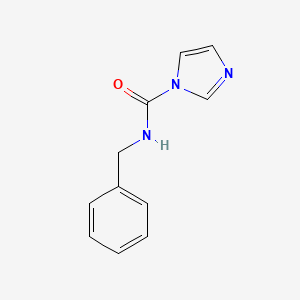

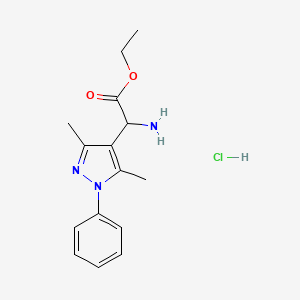

N-benzyl-1H-imidazole-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

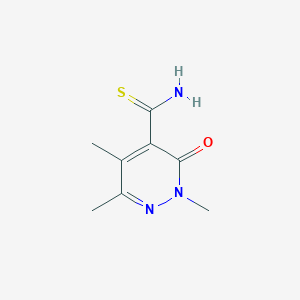

“N-benzyl-1H-imidazole-1-carboxamide” is a compound that belongs to the class of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The exact bond lengths and angles would require more specific experimental data for confirmation .Chemical Reactions Analysis

Imidazoles are known for their versatility in chemical reactions . They are key components to functional molecules and are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Scientific Research Applications

Synthesis of Peptidomimetics

- Aminocarbonylation Process: N-benzyl-1H-imidazole-1-carboxamide derivatives are synthesized through aminocarbonylation, which involves the use of 5-aryl-4-iodo-1H-imidazoles and amino acid amide nucleophiles. This method is particularly useful for creating imidazole-based peptidomimetics, as demonstrated in the synthesis of constrained H-Phe-Phe-NH2 analogues (Skogh, Fransson, Sköld, Larhed, & Sandström, 2013).

Antitumor Activity

- Novel Antitumor Agents: Research has led to the synthesis of N-(2-aminoethyl)-1-benzyl-2-(alkylthio)-1H-imidazole-5carboxamide derivatives, showing promising antitumor activities. These compounds have been evaluated for their effectiveness in inhibiting tumor growth using the potato disk bioassay technique (Hadizadeh, Ramezani, Tayarani, & Eghbal, 2007).

Biochemical Kinase Inhibition

- TAK1 Inhibitors Discovery: A series of 2,4-1H-imidazole carboxamides has been discovered as biochemically potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). These compounds were identified through a DNA-encoded chemical library screen and have shown significant biochemical potency and kinome selectivity (Veerman et al., 2021).

Design of TGR5 Agonists

- TGR5 Targeting for Metabolic Syndromes: Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed and synthesized as potent TGR5 agonists. These compounds have shown significant in vitro and in vivo activities, which makes them promising for treating diabetes, obesity, and other metabolic syndromes (Zhao et al., 2020).

Antimicrobial and Antioxidant Activities

- Benzimidazole Derivatives Synthesis: The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with various carboxylic acids resulted in N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds. These have shown promising antimicrobial and antioxidant activities, indicating their potential in biological applications (Sindhe et al., 2016).

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Due to their versatility and utility in a number of areas, expedient methods for the synthesis of imidazoles are both highly topical and necessary . This opens up new opportunities for researchers to design future generation novel and potent imidazole-containing drugs .

Mechanism of Action

Target of Action

N-Benzyl-1H-imidazole-1-carboxamide is a chemical compound with a variety of potential targets. It is an N-imidazole derivative . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

It is known that imidazoles have a diverse range of applications, including in pharmaceuticals and agrochemicals . They are also used in the synthesis of functional materials and catalysis

Biochemical Pathways

Imidazoles are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It has been suggested that imidazoles have a wide range of applications, including in pharmaceuticals and agrochemicals , suggesting that they may have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

N-benzylimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-11(14-7-6-12-9-14)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPSZYJTYMFOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)

![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)

![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)

![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)

![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)

![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)